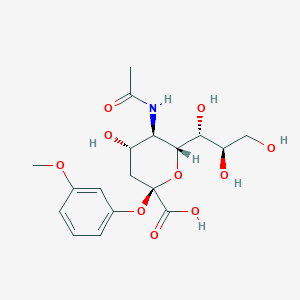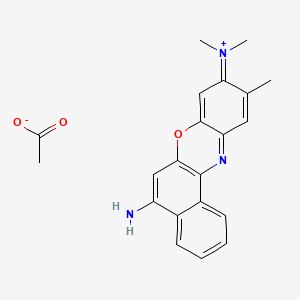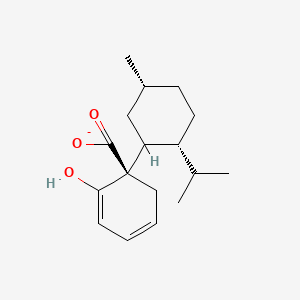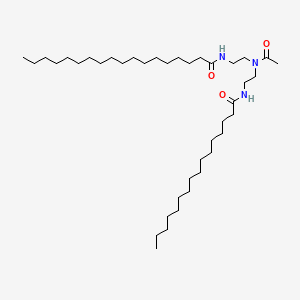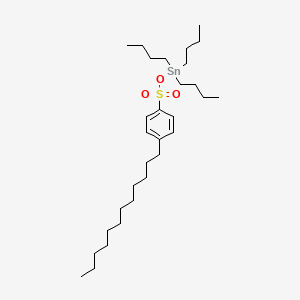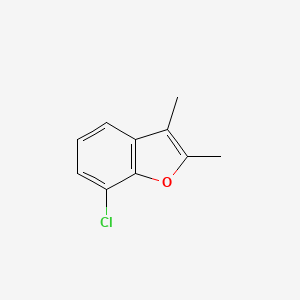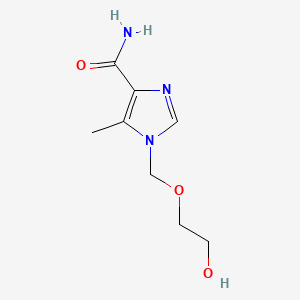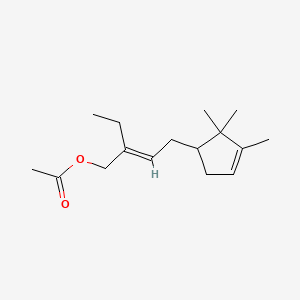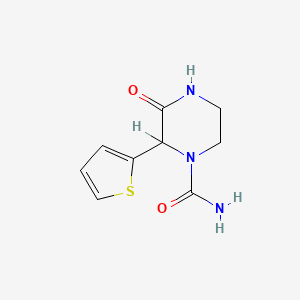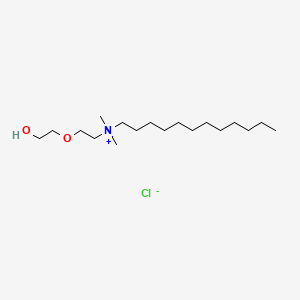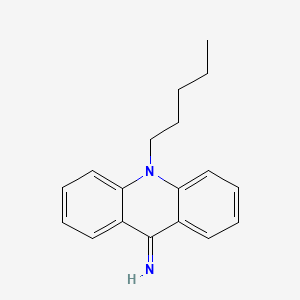
9(10H)-Acridinimine, 10-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9(10H)-Acridinimine, 10-pentyl- is a heterocyclic aromatic compound with a pentyl group attached to the nitrogen atom at the 10th position. This compound belongs to the acridine family, known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Acridinimine, 10-pentyl- typically involves the reaction of acridine with pentylamine under specific conditions. One common method is the direct condensation of acridine with pentylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of 9(10H)-Acridinimine, 10-pentyl- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
9(10H)-Acridinimine, 10-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imine group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pentyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides or aryl halides; reactions are conducted in the presence of a base such as potassium carbonate in solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted acridinimines with different alkyl or aryl groups.
Applications De Recherche Scientifique
9(10H)-Acridinimine, 10-pentyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure and ability to intercalate with DNA.
Medicine: Studied for its anticancer properties, particularly in the inhibition of topoisomerase enzymes which are crucial for DNA replication.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 9(10H)-Acridinimine, 10-pentyl- involves its interaction with biological macromolecules such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting the activity of enzymes like topoisomerases. This leads to the inhibition of DNA replication and transcription, which is particularly useful in anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine: The parent compound without the pentyl group.
9(10H)-Acridinimine, 10-methyl-: A similar compound with a methyl group instead of a pentyl group.
9(10H)-Acridinimine, 10-ethyl-: A similar compound with an ethyl group instead of a pentyl group.
Uniqueness
9(10H)-Acridinimine, 10-pentyl- is unique due to the presence of the pentyl group, which can influence its solubility, reactivity, and biological activity compared to its analogs with shorter alkyl chains. The longer alkyl chain can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability.
Propriétés
Numéro CAS |
111782-83-3 |
|---|---|
Formule moléculaire |
C18H20N2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
10-pentylacridin-9-imine |
InChI |
InChI=1S/C18H20N2/c1-2-3-8-13-20-16-11-6-4-9-14(16)18(19)15-10-5-7-12-17(15)20/h4-7,9-12,19H,2-3,8,13H2,1H3 |
Clé InChI |
QMHRHATWYGUWPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C2=CC=CC=C2C(=N)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


